4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
Overview
Description
The compound “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties and could be a subject of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” would consist of a pyrimidine ring attached to a phenyl ring with two methoxy (OCH3) groups at the 3rd and 4th positions .Scientific Research Applications
Pharmaceutical Industry Synthesis
The compound is utilized in the one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are significant in the pharmaceutical industry . This synthesis method is efficient and employs nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst, leading to high yields under mild reaction conditions.
Biological Activity
Derivatives of 3,4-dihydropyrimidin-2(1H)-one exhibit a wide range of biological activities. They have been noted for their antitumor , antiproliferative , antimicrobial , antitubercular properties, as well as their role as calcium channel blockers and anti-inflammatory agents .
Anticancer Applications
Compounds with the 3,4-dihydropyrimidin-2(1H)-one backbone, like the one mentioned, are applied in several drugs on the market due to their beneficial biological properties, including anticancer activities .
Therapeutic Agents
A derivative synthesized from 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione has been identified as a relevant therapeutic agent. It exhibits potent anticancer , antibacterial , antifungal , anti-inflammatory , and immunological modulator properties .
Green Chemistry
The synthesis of derivatives from this compound aligns with the principles of green chemistry . The use of deep eutectic solvents and environmentally friendly reactions like the Povarov reaction are examples of sustainable practices in chemical synthesis involving this compound .
Neurological Research
Derivatives of this compound have been studied for their impact on various brain disorders. They are considered in research for neuroinflammation involving microglial activation, which plays a crucial role in the pathogenesis of these diseases .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for antitubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their antitubercular activity .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their antitubercular activity , suggesting that they may affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown antitubercular activity , suggesting that this compound may also have potential antitubercular effects.
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFJIMDQZULSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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